N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a methoxyphenyl group, a nitro group, and a pyrrolidinyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multiple steps, including the formation of the benzoxazole ring, nitration, and subsequent coupling with the pyrrolidinyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzoxazole ring can be selectively reduced to modify its electronic properties.
Substitution: The methoxy group can be substituted with other functional groups to alter the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and substitution reagents like halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can produce various functionalized derivatives.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, while the nitro group can participate in redox reactions, influencing cellular processes. The pyrrolidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-hydroxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-amino-4-(1-pyrrolidinyl)benzamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-33-22-11-9-17(25-27-18-6-2-3-7-23(18)34-25)14-19(22)26-24(30)16-8-10-20(21(15-16)29(31)32)28-12-4-5-13-28/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMGWRDIZNXJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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